2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. It features a unique structure that combines an isoindolinone moiety with a pyridine ring, connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of o-aminobenzamides under acidic or basic conditions.
Acylation Reaction: The isoindolinone intermediate is then subjected to an acylation reaction with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Coupling with Pyridine: The final step involves coupling the acetamide intermediate with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring at a different position.
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)acetamide: Another positional isomer with the pyridine ring at the 4-position.
N-(pyridin-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: A structural isomer with a different arrangement of the acetamide linkage.
Uniqueness
The uniqueness of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide lies in its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H13N3O2/c19-14(17-12-5-3-7-16-8-12)10-18-9-11-4-1-2-6-13(11)15(18)20/h1-8H,9-10H2,(H,17,19) |
InChI Key |
SJQKRDNLSDILLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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